molecular formula C12H16F2O2 B13086855 2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

2-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

Cat. No.: B13086855
M. Wt: 230.25 g/mol
InChI Key: KMYQXTVQIQHAJO-UHFFFAOYSA-N
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Description

2-iso-Butoxy-3,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2 and a molecular weight of 230.254 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-butoxy group attached to a phenethyl alcohol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Butoxy-3,5-difluorophenethyl alcohol typically involves the reaction of 3,5-difluorophenethyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-iso-Butoxy-3,5-difluorophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-iso-butoxy-3,5-difluorophenyl ketone.

    Reduction: Formation of 2-iso-butoxy-3,5-difluorophenethyl alkane.

    Substitution: Formation of various substituted phenethyl alcohol derivatives.

Scientific Research Applications

2-iso-Butoxy-3,5-difluorophenethyl alcohol is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iso-Butoxy-3,5-difluorophenethyl alcohol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. The iso-butoxy group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iso-Butoxy-3,5-difluorophenethyl alcohol is unique due to the specific positioning of its fluorine atoms and the iso-butoxy group, which confer distinct chemical and physical properties. These structural features influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

2-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H16F2O2/c1-8(2)7-16-12-9(3-4-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3

InChI Key

KMYQXTVQIQHAJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)CCO

Origin of Product

United States

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